molecular formula C13H16Cl2N2O3S B13755427 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt CAS No. 24351-11-9

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B13755427
CAS No.: 24351-11-9
M. Wt: 351.2 g/mol
InChI Key: YIJRSWRDGVWRPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro, ethyl, and methyl groups through various substitution reactions. The final step involves the addition of the sulfopropyl group to form the inner salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt undergoes several types of chemical reactions, including:

Scientific Research Applications

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt can be compared with other similar compounds, such as:

Properties

CAS No.

24351-11-9

Molecular Formula

C13H16Cl2N2O3S

Molecular Weight

351.2 g/mol

IUPAC Name

3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C13H16Cl2N2O3S/c1-3-16-9(2)17(5-4-6-21(18,19)20)13-8-11(15)10(14)7-12(13)16/h7-8H,3-6H2,1-2H3

InChI Key

YIJRSWRDGVWRPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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